molecular formula C18H21ClN4O6 B15003392 Ethyl 3-(2-chlorophenyl)-3-{[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino}propanoate

Ethyl 3-(2-chlorophenyl)-3-{[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino}propanoate

Cat. No.: B15003392
M. Wt: 424.8 g/mol
InChI Key: IPKPJJJQRFATCS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-{[2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino}propanoate is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a triazinan-1-yl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chlorophenyl)-3-{[2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino}propanoate typically involves multi-step organic reactions. The starting materials may include 2-chlorobenzene, ethyl acetoacetate, and 3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl acetic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the availability of raw materials, reaction efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-{[2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-3-{[2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromophenyl)-3-{[2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino}propanoate
  • Ethyl 3-(2-fluorophenyl)-3-{[2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino}propanoate

Uniqueness

Ethyl 3-(2-chlorophenyl)-3-{[2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino}propanoate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may also confer unique properties compared to its analogs.

Properties

Molecular Formula

C18H21ClN4O6

Molecular Weight

424.8 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[[2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino]propanoate

InChI

InChI=1S/C18H21ClN4O6/c1-4-29-15(25)9-13(11-7-5-6-8-12(11)19)20-14(24)10-23-17(27)21(2)16(26)22(3)18(23)28/h5-8,13H,4,9-10H2,1-3H3,(H,20,24)

InChI Key

IPKPJJJQRFATCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CN2C(=O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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